molecular formula C15H13N3O2S B13579223 2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide

2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide

Cat. No.: B13579223
M. Wt: 299.3 g/mol
InChI Key: OSDJUYYUHGSNTP-UHFFFAOYSA-N
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Description

2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide is a synthetic organic compound that features an indole moiety linked to a thiophene ring via an acetamido bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide typically involves the following steps:

    Formation of the Indole Derivative: The indole-3-acetic acid is first converted to its corresponding acyl chloride using reagents such as thionyl chloride.

    Amidation Reaction: The acyl chloride is then reacted with 2-aminothiophene-3-carboxamide under basic conditions to form the desired compound. Common bases used include triethylamine or pyridine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to accelerate the reaction and reduce the formation of by-products.

    Automated Purification Systems: Implementing automated systems for purification to ensure high throughput and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl groups.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 5-position, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide exerts its effects involves:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(1H-indol-3-yl)acetamido]benzoic acid
  • 2-[2-(1H-indol-3-yl)acetamido]furan-3-carboxamide
  • 2-[2-(1H-indol-3-yl)acetamido]pyridine-3-carboxamide

Uniqueness

2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with benzene, furan, or pyridine rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

2-[[2-(1H-indol-3-yl)acetyl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C15H13N3O2S/c16-14(20)11-5-6-21-15(11)18-13(19)7-9-8-17-12-4-2-1-3-10(9)12/h1-6,8,17H,7H2,(H2,16,20)(H,18,19)

InChI Key

OSDJUYYUHGSNTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=C(C=CS3)C(=O)N

Origin of Product

United States

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